molecular formula C18H20F2N4O3 B10986221 methyl 4-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate

methyl 4-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate

Cat. No.: B10986221
M. Wt: 378.4 g/mol
InChI Key: OIPLFFIUYKHREV-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and an imidazopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate typically involves multiple steps, starting with the preparation of the imidazopyridine core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The difluorophenyl group is then introduced through a substitution reaction, followed by the attachment of the butanoate ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Methyl 4-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Biological Activity

Methyl 4-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound with notable biological activities. Its unique structure includes a methyl ester functional group and a tetrahydroimidazo[4,5-c]pyridine moiety, which are associated with various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H18F2N4O3. The presence of difluorophenyl groups enhances its lipophilicity and biological activity due to the electron-withdrawing effects of fluorine atoms.

Synthesis

The synthesis of this compound can be achieved through various methods that optimize yield and purity. The key steps typically involve:

  • Formation of the Tetrahydroimidazo Moiety : Utilizing appropriate starting materials such as 2,3-difluorobenzaldehyde and specific amines.
  • Methyl Esterification : Converting carboxylic acid derivatives into methyl esters using reagents like methanol in the presence of acid catalysts.

Biological Activity

This compound exhibits several pharmacological activities:

Antitumor Activity

Compounds containing imidazo[4,5-c]pyridine derivatives have been associated with significant antitumor effects. For instance:

  • In Vitro Studies : The compound demonstrated cytotoxicity against various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 (μM)
HCT116 (Colon Cancer)0.64
KMS-12 BM (Multiple Myeloma)1.1

These findings suggest that the compound may act as a potent inhibitor in cancer therapies by targeting specific pathways involved in tumor growth and survival .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.125 μg/mL
Escherichia coli6.25 μg/mL

These results highlight the need for further exploration into its antibacterial mechanisms and applications in treating infections .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells through various signaling pathways.

Case Studies

Recent studies have focused on evaluating the compound's efficacy in preclinical models:

  • Study on Colon Cancer : this compound was tested in mouse models with HCT116 tumors. Results indicated significant tumor size reduction compared to control groups.

Properties

Molecular Formula

C18H20F2N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 4-[[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate

InChI

InChI=1S/C18H20F2N4O3/c1-27-14(25)6-3-8-21-18(26)24-9-7-13-16(23-10-22-13)17(24)11-4-2-5-12(19)15(11)20/h2,4-5,10,17H,3,6-9H2,1H3,(H,21,26)(H,22,23)

InChI Key

OIPLFFIUYKHREV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)N1CCC2=C(C1C3=C(C(=CC=C3)F)F)N=CN2

Origin of Product

United States

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